Allyldimethylsilane

Übersicht

Beschreibung

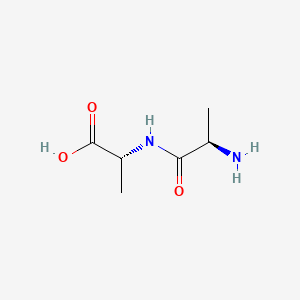

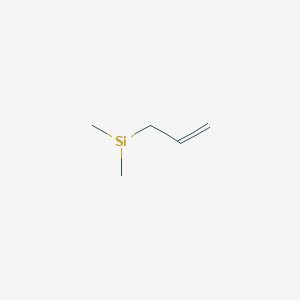

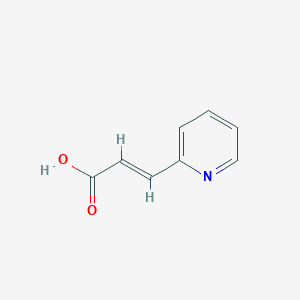

Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2H . It is a colorless liquid used in organic synthesis .

Synthesis Analysis

Allyldimethylsilane can be synthesized from Chlorodimethylsilane and Allylmagnesium chloride . It can also be synthesized through the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes .Molecular Structure Analysis

The molecular formula of Allyldimethylsilane is C5H12Si . It consists of the trimethylsilyl group attached to an allyl group .Physical And Chemical Properties Analysis

Allyldimethylsilane has a boiling point of 69 °C and a density of 0.710 g/mL at 20 °C . Its refractive index is 1.408 .Wissenschaftliche Forschungsanwendungen

Material Science: Enhancing Composite Materials

Allyldimethylsilane is utilized in material science to improve the mechanical properties of composites. It acts as a precursor in the synthesis of advanced materials, contributing to the development of composites with enhanced strength and durability. Its ability to form strong bonds with organic and inorganic components makes it valuable for creating hybrid materials with tailored properties .

Life Science: Biomaterials Binding

In life science research, Allyldimethylsilane serves as a binding agent for biomaterials. It is used to immobilize catalysts and bind biomaterials, playing a crucial role in the development of medical devices and implants. The compound’s versatility allows it to be used in various applications, from drug delivery systems to tissue engineering .

Chemical Synthesis: Organic Reactions

Allyldimethylsilane finds significant application in chemical synthesis, where it is involved in various organic reactions. It is used to protect, synthesize, and derivatize functional groups in organic molecules, aiding in the creation of complex organic compounds. Its reactivity with different functional groups makes it a versatile reagent in synthetic chemistry .

Chromatography: Surface Modification

In chromatography, Allyldimethylsilane is used for surface modification of chromatographic materials. It helps in the chemical variation required for specific surface modifications, enhancing the separation process. This application is critical in analytical chemistry, where precise separation and analysis of compounds are required .

Adhesives and Sealants: Improving Adhesion

In the field of adhesives and sealants, Allyldimethylsilane is used to enhance adhesion properties. It functions as an adhesion promoter, forming durable bonds with substrates like metal, glass, and ceramics. This application is particularly important in industries where strong and reliable bonding is crucial, such as aerospace and construction .

Advanced Ceramics: Precursor for Ceramic Powders

Allyldimethylsilane is employed as a precursor for the synthesis of advanced ceramic powders. These ceramics are used in high-performance applications due to their superior properties, such as high temperature resistance and electrical insulation. The compound’s role in the production of oxide, carbide, nitride, and boride ceramics is pivotal for the advancement of this field .

Conductive Coatings: Electrical Conductivity Enhancement

Lastly, Allyldimethylsilane is instrumental in the formulation of conductive coatings. These coatings are designed to provide electrical conductivity to various surfaces, making them essential for electronic devices, touch screens, and shielding applications. The compound’s ability to impart conductive properties while maintaining other surface characteristics is highly valued .

Safety and Hazards

Wirkmechanismus

Target of Action

Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2 . The primary targets of Allyldimethylsilane are not well-documented in the literature. This could be due to the compound’s relatively recent discovery or its specialized use in certain fields.

Biochemical Pathways

The biochemical pathways affected by Allyldimethylsilane are currently unknown

Result of Action

The molecular and cellular effects of Allyldimethylsilane’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.

Eigenschaften

InChI |

InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMGMUODZNQAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883921 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyldimethylsilane | |

CAS RN |

3937-30-2 | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl-2-propen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Allyldimethylsilane in organic synthesis?

A1: Allyldimethylsilane is a versatile reagent in organic synthesis, primarily utilized for introducing allyl groups into molecules. It participates in various reactions, including:

- Palladium-catalyzed cross-coupling reactions: It acts as a pyridyl transfer reagent when reacted with aryl iodides in the presence of silver(I) oxide, leading to the formation of new carbon-carbon bonds. []

- Silicon-tether ring-closing metathesis: It serves as a precursor for building trisubstituted olefins, useful intermediates in synthesizing complex molecules. [, ]

- Enantioselective conjugate additions: When incorporated into α,β-unsaturated β-silyl imide substrates, it facilitates the addition of carbon-centered nucleophiles with high enantioselectivity, as demonstrated in the synthesis of (+)-Lactacystin. [, ]

- Hydrosilylation reactions: It can undergo hydrosilylation with 9-borabicyclo[3.3.1]nonane (9-BBN) to produce boron-modified polycarbosilanes, potential precursors for ceramic materials. []

Q2: How does Allyldimethylsilane interact with transition metals like ruthenium?

A2: Allyldimethylsilane can coordinate to transition metals like ruthenium, forming unique organometallic complexes. For instance, it reacts with the ruthenium complex RuH2(H2)2(PCy3)2, leading to the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. This complex exhibits interesting reactivity due to the coordination of a vinylsilane ligand to the ruthenium center via both Ru−(η2-H−Si) and Ru−(η2-CC) bonds. []

Q3: What are the different ways to synthesize Allyldimethylsilane?

A3: While traditional methods exist, a novel Peterson olefination reaction was developed to synthesize Allyldimethylsilane. This approach offers a valuable alternative, potentially with improved yields or regioselectivity depending on the desired product. [, ]

Q4: Can the reactivity of Allyldimethylsilane be modified?

A4: Yes, the reactivity of Allyldimethylsilane can be tuned. For instance, converting it into the corresponding Allylchlorodimethylsilane can alter its reactivity profile, making it suitable for different synthetic transformations. []

Q5: How does Allyldimethylsilane react with carbenes?

A5: The reaction of Allyldimethylsilane with carbenes, such as 1,2,2-Trifluoroethylidene, leads to both silicon-hydrogen insertion and double bond addition products. The selectivity of these reactions can vary depending on the specific carbene and reaction conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)